Spectroscopic Characterization of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid: A Technical Guide
Spectroscopic Characterization of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid is a member of the pyrazole class of compounds, a versatile scaffold of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Accurate structural elucidation and confirmation are paramount in the development of new chemical entities. This technical guide provides an in-depth overview of the expected spectroscopic data for (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid, offering a foundational reference for its synthesis and characterization.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit characteristic signals corresponding to the protons of the pyrazole ring, the phenyl substituent, the methyl groups, and the acetic acid moiety.
Based on the analysis of similar structures, such as 3,5-dimethyl-1-phenyl-1H-pyrazole[1], the following proton signals are anticipated:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H (ortho, meta, para) | 7.20 - 7.60 | Multiplet | 5H |
| CH₂ (acetic acid) | ~3.60 | Singlet | 2H |
| CH₃ (pyrazole, C3) | ~2.30 | Singlet | 3H |
| CH₃ (pyrazole, C5) | ~2.25 | Singlet | 3H |
| COOH | > 10.0 (variable) | Broad Singlet | 1H |
Causality Behind Expected Shifts:
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Phenyl Protons: The protons on the phenyl ring are expected to appear in the aromatic region (7.20-7.60 ppm) as a complex multiplet due to their coupling with each other.[1]
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Methylene Protons: The two protons of the acetic acid's methylene group (CH₂) are expected to be a singlet, as there are no adjacent protons to couple with. Its chemical shift around 3.60 ppm is influenced by the adjacent electron-withdrawing carboxylic acid group and the pyrazole ring.
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Methyl Protons: The two methyl groups on the pyrazole ring are in slightly different chemical environments and are therefore expected to appear as two distinct singlets around 2.25-2.30 ppm.[1]
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Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically deshielded and appears as a broad singlet at a high chemical shift (often >10 ppm). Its position can be highly variable and is dependent on the solvent and concentration.
Experimental Protocol for ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
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Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
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Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
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Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid will show distinct signals for each unique carbon atom.
Based on data for 3,5-dimethyl-1-phenyl-1H-pyrazole[1] and general knowledge of pyrazole derivatives, the following carbon signals are anticipated:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~175 |
| C3 & C5 (Pyrazole) | ~148, ~139 |
| C-ipso (Phenyl) | ~139 |
| C-ortho, C-meta, C-para (Phenyl) | 124 - 129 |
| C4 (Pyrazole) | ~107 |
| CH₂ (Acetic Acid) | ~30 |
| CH₃ (Pyrazole, C3 & C5) | ~13, ~12 |
Causality Behind Expected Shifts:
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Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at a very low field (~175 ppm).
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Pyrazole Carbons: The carbons of the pyrazole ring will have characteristic shifts, with C3 and C5 appearing at a lower field than C4.[1]
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Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region (124-129 ppm), with the ipso-carbon (the carbon attached to the pyrazole ring) appearing at a slightly lower field.[1]
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Aliphatic Carbons: The methylene carbon of the acetic acid moiety and the two methyl carbons will appear at a much higher field.
Experimental Protocol for ¹³C NMR Spectroscopy
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Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.
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Instrument Setup: Use the same tuned and shimmed instrument as for ¹H NMR.
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Data Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. A significantly larger number of scans will be required compared to ¹H NMR.
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Data Processing: Process the raw data similarly to the ¹H NMR spectrum.
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Analysis: Analyze the chemical shifts to identify the different carbon environments in the molecule.
Caption: Workflow for ¹³C NMR Spectroscopy.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid (Molecular Formula: C₁₃H₁₄N₂O₂), the expected molecular weight is approximately 230.26 g/mol .
Expected Observations:
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Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z = 230.
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[M+H]⁺ Peak: In electrospray ionization (ESI) mass spectrometry, the protonated molecule would be observed at m/z = 231.
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Key Fragmentation Patterns:
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Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 185.
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Loss of the entire acetic acid side chain (-CH₂COOH, 59 Da) to give a fragment at m/z = 171.
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Fragmentation of the phenyl ring.
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Experimental Protocol for Mass Spectrometry (ESI-MS)
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrument Setup: Calibrate the mass spectrometer using a known standard.
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Sample Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
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Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Caption: Workflow for ESI-Mass Spectrometry.
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid would show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the pyrazole nucleus.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching |
| C=C & C=N (Aromatic & Pyrazole) | 1600 - 1450 | Stretching |
| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching |
| O-H (Carboxylic Acid) | 950 - 910 | Bending (out-of-plane) |
Causality Behind Expected Absorptions:
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O-H Stretch: The broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid.
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C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.
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Aromatic and Pyrazole Ring Stretches: The absorptions in the 1600-1450 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the phenyl and pyrazole rings.
Experimental Protocol for IR Spectroscopy (KBr Pellet)
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Sample Preparation: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle.
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Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
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Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: Workflow for IR Spectroscopy (KBr Pellet).
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid. By synthesizing information from structurally related compounds and applying fundamental spectroscopic principles, we have outlined the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral features. The provided experimental protocols offer a standardized approach for obtaining high-quality data. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related pyrazole derivatives, facilitating efficient and accurate structural verification in their research and development endeavors.
References
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]
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(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. Available at: [Link]
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Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR. Available at: [Link]
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IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a) - ResearchGate. Available at: [Link]
